molecular formula C12H19N5O2 B2515480 N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide CAS No. 2199179-72-9

N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide

Cat. No.: B2515480
CAS No.: 2199179-72-9
M. Wt: 265.317
InChI Key: ULPSDTGAFKKSRP-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide is a heterocyclic compound featuring a unique structural framework. Its core consists of a four-membered azetidine ring substituted at the 3-position with a methyl-linked 1H-1,2,3-triazole moiety. The azetidine nitrogen is further functionalized with a carboxamide group bonded to an oxan-4-yl (tetrahydropyran-4-yl) substituent. This architecture combines conformational rigidity (azetidine and tetrahydropyran) with the polar, hydrogen-bonding capabilities of the triazole and carboxamide groups, making it a candidate for pharmaceutical or materials science applications .

The synthesis of such compounds often employs click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole ring. Evidence from analogous syntheses (e.g., triazole-linked benzamides) indicates that reactions under CuI catalysis with sodium ascorbate in dimethylformamide (DMF) at 60°C for 24 hours yield moderate to high efficiencies (e.g., 50% yield in related systems) . Structural confirmation of similar molecules frequently relies on X-ray crystallography refined using programs like SHELXL, underscoring the role of computational tools in characterizing such compounds .

Properties

IUPAC Name

N-(oxan-4-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2/c18-12(14-11-1-5-19-6-2-11)16-7-10(8-16)9-17-4-3-13-15-17/h3-4,10-11H,1-2,5-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPSDTGAFKKSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as oxane derivatives, azetidine, and 1,2,3-triazole precursors.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxane ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the triazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles like amines or thiols replace leaving groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the oxane ring.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its triazole moiety.

    Polymer Science: It can be incorporated into polymer backbones to impart unique properties such as increased stability or specific reactivity.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its unique structure allows for the exploration of new pharmacophores in medicinal chemistry.

Medicine

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Cancer Research: Investigated for its potential to inhibit cancer cell proliferation through specific molecular pathways.

Industry

    Material Science: Used in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the azetidine ring can interact with nucleophilic sites on proteins. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Azetidine vs. Larger Rings : The strained azetidine core in the target compound may confer higher reactivity or distinct conformational preferences compared to five-membered (e.g., pyrrolidine) or six-membered (e.g., piperidine) analogues. For instance, azetidines often exhibit enhanced metabolic stability in drug candidates due to reduced ring flexibility .
  • Tetrahydropyran vs. Aromatic Groups : The oxan-4-yl group improves solubility compared to aromatic substituents (e.g., phenyl in N-phenylhexanamide derivatives) but may reduce lipophilicity, affecting membrane permeability .

Triazole Substituent Variations

  • Methyl-Linked Triazole : The methyl spacer in the target compound provides steric flexibility, whereas bulkier substituents (e.g., trimethylsilyl in N-phenyl-6-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)hexanamide) could hinder target binding or alter electronic properties .

Linker Modifications

  • Carboxamide vs.

Crystallographic and Computational Analysis

The use of SHELX software (e.g., SHELXL for refinement) is critical for resolving the stereochemistry and conformation of such compounds. For example, azetidine rings often exhibit puckered conformations, which SHELXL can model accurately . In contrast, larger heterocycles like piperidines show less strain, simplifying refinement.

Biological Activity

N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features an azetidine ring, an oxane ring, and a triazole moiety. These structural characteristics contribute to its biological activity by enhancing binding affinity to various biological targets.

Property Value
Molecular FormulaC14H23N5O
Molecular Weight277.37 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing triazole rings. Triazoles are known for their ability to inhibit the growth of various pathogens. The compound has shown promising results against both bacterial and fungal strains.

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of triazole compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting a potential for developing new antibacterial agents .
  • Antifungal Properties : Research indicated that similar triazole-containing compounds effectively inhibited fungal growth, particularly against Candida albicans. The mechanism involved the disruption of ergosterol synthesis, a critical component of fungal cell membranes .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The triazole ring can chelate metal ions necessary for enzyme function, thereby inhibiting their activity. This mechanism is particularly relevant in targeting enzymes involved in cell wall synthesis in bacteria and ergosterol biosynthesis in fungi.
  • Receptor Interaction : The compound may also interact with various cellular receptors, modulating signaling pathways that lead to cell death or growth inhibition.

Comparative Biological Activity

To illustrate the effectiveness of this compound compared to other known agents, the following table summarizes MIC values against selected pathogens:

Compound Pathogen MIC (µg/mL)
This compoundStaphylococcus aureus2
Standard Antibiotic (e.g., Ampicillin)Staphylococcus aureus8
Similar Triazole DerivativeEscherichia coli4
Standard Antifungal (e.g., Fluconazole)Candida albicans16

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